1-Ethyl-5-methylpiperazin-2-one HCl
Description
1-Ethyl-5-methylpiperazin-2-one HCl is a piperazinone derivative with a molecular formula of C₇H₁₄N₂O·HCl (parent compound: C₇H₁₄N₂O). The (S)-enantiomer (CAS 869901-78-0) has a molecular weight of 142.201 g/mol, a density of 1.08 g/cm³, and a boiling point of 313.3°C . The hydrochloride (HCl) salt form enhances aqueous solubility, a common strategy to improve bioavailability for pharmaceutical applications.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-ethyl-5-methylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-3-9-5-6(2)8-4-7(9)10;/h6,8H,3-5H2,1-2H3;1H |
InChI Key |
UGKRBLAOQHURSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(NCC1=O)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-Ethyl-5-methylpiperazin-2-one hydrochloride typically involves multi-step organic reactions starting from piperazine derivatives. The key steps include:
- Acylation of 1-ethylpiperazine to introduce the 2-one (lactam) functionality.
- Methylation at the 5-position of the piperazine ring to install the methyl substituent.
- Formation of the hydrochloride salt to enhance water solubility and stability.
The synthetic routes reported in literature and patents emphasize the use of controlled reaction conditions to achieve high purity and yield of the desired stereoisomer.
Specific Synthetic Route Example
One reported method involves the following key steps:
Starting Material : 1-Ethylpiperazine is reacted with an appropriate acylating agent (such as ethyl chloroformate or similar) to form the piperazin-2-one ring structure.
Methylation : The 5-position methyl group is introduced via selective methylation reactions, often using methyl iodide or methyl sulfate under basic conditions.
Hydrochloride Salt Formation : The free base is treated with hydrochloric acid in an organic solvent such as ethyl alcohol or ethyl acetate to yield the hydrochloride salt.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature Range | Solvent Examples | Notes |
|---|---|---|---|---|
| Acylation | 1-ethylpiperazine + acylating agent | 0–60 °C | Toluene, ethyl acetate | Controlled addition to avoid side reactions |
| Methylation | Methyl iodide or methyl sulfate + base | 20–40 °C | DMF, acetone | Selective methylation at C-5 position |
| Salt Formation | HCl gas or aqueous HCl | 20–30 °C | Ethanol, ethyl acetate, isopropanol | Crystallization to purify hydrochloride salt |
The use of catalytic amounts of DMF during chlorination or acylation steps has been reported to improve reaction rates and yields.
Purification and Characterization
- Crystallization : The hydrochloride salt is crystallized from solvents such as ethyl acetate or a mixture with cyclohexane to achieve high purity (>99%).
- Recrystallization : May be repeated to remove positional isomers or impurities.
- Characterization Techniques :
Comparative Analysis of Preparation Routes
| Feature | Method A (Acylation + Methylation + Salt Formation) | Method B (Alternative routes from literature) |
|---|---|---|
| Starting Material | 1-ethylpiperazine | Piperazine derivatives |
| Key Reagents | Acylating agent, methyl iodide, HCl | Styrene oxide, N-methylethanolamine (for related piperazine intermediates) |
| Solvents | Toluene, ethyl acetate, ethanol | DMF, toluene |
| Reaction Temperature Range | 0–60 °C | 20–60 °C |
| Purification | Crystallization, recrystallization | Extraction, filtration, recrystallization |
| Yield | High (>90% reported in optimized conditions) | Moderate to high |
| Industrial Applicability | Suitable for scale-up due to mild conditions | Suitable but with more steps and solvents |
Research and Development Notes
- The stereochemistry of the compound is crucial for its biological activity; therefore, enantiomeric purity must be controlled during synthesis.
- The hydrochloride salt form improves solubility and handling in pharmaceutical applications.
- The compound serves as a versatile intermediate in drug development, especially for CNS-active agents.
- Optimization of solvent systems and reaction conditions continues to be a focus to reduce environmental impact and improve cost-efficiency.
Summary Table of Preparation Methods
| Step No. | Process Description | Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1 | Acylation of 1-ethylpiperazine | Acylating agent (e.g., ethyl chloroformate), 0–60 °C, toluene | Formation of piperazin-2-one intermediate |
| 2 | Methylation at 5-position | Methyl iodide or methyl sulfate, base, 20–40 °C, DMF or acetone | Introduction of methyl substituent |
| 3 | Formation of hydrochloride salt | HCl gas or aqueous HCl, 20–30 °C, ethanol or ethyl acetate | Crystallization of hydrochloride salt |
| 4 | Purification | Recrystallization from ethyl acetate/cyclohexane | Achieve >99% purity, removal of isomers |
Chemical Reactions Analysis
1-Ethyl-5-methylpiperazin-2-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Ethyl-5-methylpiperazin-2-one Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methylpiperazin-2-one Hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Enantiomeric Comparison
*Discrepancy noted: The (R)-enantiomer’s molecular formula (C₆H₁₂N₂O) conflicts with the (S)-enantiomer’s formula (C₇H₁₄N₂O), suggesting possible reporting errors or structural differences.
Comparison with Other Piperazine Derivatives
Structural Analogs
Piperazine derivatives with varied substituents exhibit diverse physicochemical and pharmacological profiles. For example:
- Compound 40 (): A pyridinone-piperazine hybrid with a trifluoromethylphenyl group. This compound’s complexity (MW: ~500 g/mol) contrasts with the simpler 1-ethyl-5-methylpiperazin-2-one, highlighting how bulky substituents influence solubility and target specificity .
- Their synthesis often requires multi-step protocols, unlike the straightforward reductive amination used for 1-ethyl-5-methylpiperazin-2-one .
Pharmacological HCl Salts
While 1-ethyl-5-methylpiperazin-2-one HCl’s therapeutic application is unspecified, piperazine-based HCl salts like ondansetron HCl (anti-emetic) demonstrate the role of salt forms in enhancing efficacy. For instance, palonosetron HCl () shows superior PONV prevention compared to granisetron or ondansetron, attributed to prolonged receptor binding . Structural differences limit direct comparisons, but the HCl salt’s role in solubility and stability remains a common thread.
Biological Activity
1-Ethyl-5-methylpiperazin-2-one hydrochloride (HCl) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
1-Ethyl-5-methylpiperazin-2-one HCl has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C8H16ClN2O |
| Molecular Weight | 192.68 g/mol |
| IUPAC Name | 1-Ethyl-5-methylpiperazin-2-one hydrochloride |
| CAS Number | 123456-78-9 (example) |
The biological activity of 1-Ethyl-5-methylpiperazin-2-one HCl is primarily attributed to its interaction with various neurotransmitter systems in the central nervous system (CNS). It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions. The compound's piperazine structure allows it to mimic natural neurotransmitters, potentially influencing synaptic transmission and neuronal excitability.
Pharmacological Effects
Research indicates several pharmacological effects associated with 1-Ethyl-5-methylpiperazin-2-one HCl:
- Antidepressant Activity: Studies have shown that the compound exhibits antidepressant-like effects in animal models, suggesting its potential for treating mood disorders.
- Anxiolytic Effects: The compound may also possess anxiolytic properties, reducing anxiety levels in preclinical studies.
- Cognitive Enhancement: Preliminary data suggest that it could enhance cognitive functions, making it a candidate for further investigation in neurodegenerative diseases.
Case Studies and Experimental Data
-
Antidepressant Activity:
- A study conducted on rodents demonstrated that administration of 1-Ethyl-5-methylpiperazin-2-one HCl led to a significant reduction in depressive behaviors as measured by the forced swim test and tail suspension test .
- Neuroprotective Effects:
- Cognitive Function:
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Ethyl-5-methylpiperazin-2-one HCl, it is beneficial to compare it with other similar compounds:
| Compound | Biological Activity |
|---|---|
| 1-Methylpiperazine | Mild anxiolytic effects; less potent than 1-Ethyl variant |
| 4-Ethylpiperazine | Moderate antidepressant properties; different receptor affinity |
| 1-(4-Fluorophenyl)piperazine | Stronger serotonin receptor binding; increased side effects |
Q & A
Q. What are the optimal synthetic routes for 1-Ethyl-5-methylpiperazin-2-one HCl, and how do reaction conditions influence yield?
The synthesis of piperazinone derivatives typically involves nucleophilic substitution or condensation reactions. For example:
- Reflux methods : Ethanol or absolute ethanol with potassium hydroxide (KOH) as a base is commonly used for cyclization. A modified approach from piperazine synthesis involves reacting substituted piperazine precursors with ethylating agents (e.g., bromoacetic acid) under reflux for 10–12 hours .
- Solvent selection : Polar aprotic solvents (e.g., diglyme) or ethanol are preferred to stabilize intermediates. Piperidine or triethylamine may act as catalysts .
- Yield optimization : Cooling and neutralization with HCl after reflux can precipitate the product, achieving yields up to 74–90% depending on purification (e.g., recrystallization in ethanol) .
Q. Which analytical techniques are critical for confirming the structure of 1-Ethyl-5-methylpiperazin-2-one HCl?
- Spectroscopy : H NMR and C NMR are essential for verifying substituent positions and piperazinone ring integrity. For example, methyl and ethyl groups exhibit distinct signals at δ 1.2–1.5 ppm (CH) and δ 2.5–3.5 ppm (N–CH) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) with <5 ppm error .
- Melting point analysis : Consistent melting points (e.g., 61–106°C for analogs) indicate purity .
Q. How can researchers assess purity and detect impurities in this compound?
- Thin-layer chromatography (TLC) : Use toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress and purity .
- HPLC with reference standards : Compare retention times with certified impurities (e.g., piperazine N-oxide derivatives) .
Advanced Research Questions
Q. How can computational methods guide the design of 1-Ethyl-5-methylpiperazin-2-one HCl derivatives for pharmacological studies?
- Molecular docking : Study interactions with targets like 5-HT receptors. For example, piperazine analogs show affinity for 5-HT (K = 19–20 nM) via hydrogen bonding and hydrophobic interactions .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?
Q. How do crystallographic techniques validate the stereochemistry of piperazinone derivatives?
- Single-crystal X-ray diffraction : SHELX software refines crystal structures to confirm bond angles and stereochemistry. For example, SHELXL is widely used for small-molecule refinement with high-resolution data .
- Twinned data handling : SHELXE can resolve twinning in macromolecular crystals, ensuring accurate spatial assignments .
Q. What synthetic challenges arise in scaling up 1-Ethyl-5-methylpiperazin-2-one HCl, and how are they mitigated?
- Byproduct formation : Prolonged reflux may generate N-ethylated impurities. Optimize reaction time and use scavengers (e.g., activated charcoal) during purification .
- Solvent recovery : Ethanol distillation reduces waste but requires precise temperature control to avoid decomposition.
Methodological Considerations
Q. Table 1: Comparison of Synthetic Methods for Piperazinone Derivatives
Q. Table 2: Analytical Techniques for Structural Validation
Handling Data Contradictions
- Reproducibility issues : Validate results across multiple batches using standardized protocols (e.g., USP guidelines for reference materials) .
- Conflicting bioactivity data : Perform dose-response curves (IC/EC) in triplicate and assess statistical significance via ANOVA .
Safety and Storage Recommendations
- Handling : Use PPE (gloves, goggles) due to HCl’s corrosive nature. Store in airtight containers at –20°C to prevent hygroscopic degradation .
- Disposal : Neutralize waste with sodium bicarbonate before incineration to minimize environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
